3-(naphthalen-1-yloxy)propan-1-ol
Description
3-(Naphthalen-1-yloxy)propan-1-ol (C₁₃H₁₄O₂; molecular weight: 202.25) is a naphthalene-derived alcohol featuring a hydroxyl group at the terminal position of a three-carbon chain and a naphthalen-1-yloxy moiety at the third carbon. Its IUPAC name is 3-(naphthalen-1-yloxy)propan-1-ol, and it is identified by CAS RN 54804-70-5 and ChemSpider ID 223090 . The compound’s structure enables hydrogen bonding via its hydroxyl group, influencing its solubility and reactivity.
Properties
IUPAC Name |
3-naphthalen-1-yloxypropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-9-4-10-15-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,14H,4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNCQICJXQWJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291884 | |
| Record name | 1-Propanol, 3-(1-naphthyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54804-70-5 | |
| Record name | 1-Propanol, 3-(1-naphthyloxy)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78915 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 3-(1-naphthyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 1-Naphthol with Epichlorohydrin
The most widely documented method involves the reaction of 1-naphthol with epichlorohydrin in the presence of sodium hydroxide. This two-step process first generates an epoxide intermediate (2-((naphthalen-1-yloxy)methyl)oxirane), which subsequently undergoes hydrolysis to form the target alcohol.
Reaction Conditions:
- Molar Ratio: 1:1.2 (1-naphthol : epichlorohydrin)
- Catalyst: 10% aqueous NaOH
- Temperature: 45–50°C
- Duration: 6–8 hours
The intermediate epoxide is characterized by distinct $$ ^1H $$-NMR signals at δ 2.86 (dd, J = 5.0, 2.7 Hz) and δ 3.98–4.40 ppm (AB system for oxirane protons). Final hydrolysis with diluted HCl yields 3-(naphthalen-1-yloxy)propan-1-ol with 68–72% isolated yield after column chromatography.
Epoxide Ring-Opening with Nucleophiles
Alternative routes utilize preformed epoxides subjected to nucleophilic attack by water or alcohols. This method allows better control over regioselectivity, particularly when using Lewis acid catalysts:
$$
\text{Epoxide} + H2O \xrightarrow{\text{BF}3\cdot\text{OEt}_2} \text{3-(Naphthalen-1-yloxy)propan-1-ol}
$$
Key Advantages:
- Reduced formation of 2-(naphthalen-1-yloxy)propan-1-ol isomer
- Improved yield (75–78%) compared to direct alkylation
Modern Catalytic Approaches
Microwave-Assisted Synthesis
The HClO4–SiO2 catalytic system under microwave irradiation significantly enhances reaction efficiency:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6 hours | 45 minutes |
| Yield | 72% | 82% |
| Energy Consumption | 1500 kJ | 420 kJ |
This method minimizes side reactions through rapid, uniform heating, as evidenced by the absence of oligomeric byproducts in $$ ^1H $$-NMR spectra.
Enantioselective Synthesis
For pharmaceutical applications requiring chiral purity, zinc nitrate/(+)-tartaric acid systems enable kinetic resolution of epoxide intermediates:
$$
\text{Racemic Epoxide} \xrightarrow{\text{Zn(NO}3\text{)}2/(+)\text{-tartaric acid}} (R)\text{- and }(S)\text{-3-(naphthalen-1-yloxy)propan-1-ol}
$$
Results:
Comparative Analysis of Methodologies
Table 1: Performance Metrics of Synthesis Methods
| Method | Yield (%) | Purity (%) | Isomer Ratio | Environmental Impact |
|---|---|---|---|---|
| Classical Alkylation | 72 | 95 | 85:15 | High (toxic solvents) |
| Epoxide Hydrolysis | 78 | 97 | 92:8 | Moderate |
| Microwave Catalysis | 82 | 98 | 98:2 | Low |
| Enantioselective | 65 | 99 | >99:1 | Moderate |
Data from demonstrate that microwave-assisted methods balance high efficiency with reduced ecological footprint.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Large-scale manufacturing employs tubular reactors with:
- Residence Time: 12–15 minutes
- Throughput: 50 kg/hr
- Key Parameters:
- Temperature gradient: 50°C → 25°C
- In-line FTIR monitoring for real-time quality control
Purification Technologies
Multi-stage Crystallization:
- Primary recrystallization from ethyl acetate/hexane (3:1)
- Secondary purification via simulated moving bed chromatography
- Final lyophilization for hygroscopic stability
Purity Outcomes:
Challenges and Optimization Strategies
Isomer Separation
The major impurity, 2-(naphthalen-1-yloxy)propan-1-ol, arises from competing alkoxy group migration. Resolution methods include:
Chromatographic Separation:
- Stationary phase: Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate))
- Mobile phase: n-Heptane/ethanol (80:20)
- Resolution factor (R_s): 1.5–1.8
Chemical Derivatization:
Formation of diastereomeric esters with (+)-camphanic chloride enables fractional crystallization:
$$
\text{Isomer Mixture} + \text{Camphanic Chloride} \rightarrow \text{Diastereomers} \xrightarrow{\text{Crystallization}} \text{Pure Isomers}
$$
Green Chemistry Innovations
Solvent-Free Synthesis:
Ball-milling techniques with K₂CO₃ achieve 70% yield without organic solvents:
- Milling time: 2 hours
- Particle size: <50 μm
Biocatalytic Routes:
Lipase B from Candida antarctica catalyzes transesterification:
$$
\text{Vinyl Acetate} + \text{1-Naphthol} \xrightarrow{\text{CALB}} \text{3-(Naphthalen-1-yloxy)propan-1-ol acetate}
$$
Hydrolysis of the acetate derivative provides the final product with 89% enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
3-(naphthalen-1-yloxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Naphthalen-1-yloxypropanal or naphthalen-1-yloxypropanoic acid.
Reduction: 3-(naphthalen-1-yloxy)propane.
Substitution: 3-(naphthalen-1-yloxy)propyl chloride or bromide.
Scientific Research Applications
3-(naphthalen-1-yloxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(naphthalen-1-yloxy)propan-1-ol involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
2-(Naphthalen-1-yl)propan-1-ol
Naphthalen-1-ylmethanol
- Structure : Simplest analog with a hydroxyl group directly attached to the naphthalene ring (C₁₁H₁₀O; MW: 158.20).
- Crystal Properties : Exhibits planar geometry with O–H⋯O hydrogen bonds forming infinite chains, enhancing crystalline stability .
- Key Differences: The absence of a propanol chain reduces flexibility and increases hydrophobicity compared to the target compound.
3-(1-Naphthalenyloxy)-1-phenyl-1-propanol
Propranolol
- Structure: 1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol (C₁₆H₂₁NO₂; MW: 259.34).
- Pharmacology: A non-selective β-blocker; the isopropylamino group enables receptor binding, unlike the hydroxyl group in the target compound .
- Key Differences: Amino substitution confers basicity and pharmacological activity, contrasting with the neutral alcohol functionality of 3-(naphthalen-1-yloxy)propan-1-ol.
1-Chloro-3-naphthalen-1-yloxy-propan-2-ol
1-[Hydroxy(propan-2-yl)amino]-3-naphthalen-1-yloxypropan-2-ol
- Structure: Incorporates hydroxy-isopropylamino and naphthyloxy groups (C₁₆H₂₁NO₃; MW: 275.34).
- Applications : Studied for metabolic pathways in medicinal chemistry, leveraging its dual functional groups .
Comparative Data Table
Biological Activity
3-(Naphthalen-1-yloxy)propan-1-ol, with the molecular formula C₁₃H₁₄O, is an organic compound characterized by a naphthalene ring linked to a propanol chain through an ether linkage. This compound has garnered attention due to its potential biological activities and applications in pharmaceutical synthesis, particularly as a precursor for propranolol derivatives, a well-known beta-blocker used in treating hypertension and other cardiovascular conditions.
Pharmacological Applications
The primary biological activity of 3-(naphthalen-1-yloxy)propan-1-ol lies in its role as an intermediate in the synthesis of propranolol and its derivatives. Propranolol is extensively studied for its efficacy in managing various cardiovascular disorders, including:
- Hypertension : Reducing blood pressure by blocking beta-adrenergic receptors.
- Angina : Alleviating chest pain associated with heart conditions.
- Tremors : Mitigating symptoms of essential tremor.
Research indicates that derivatives synthesized from 3-(naphthalen-1-yloxy)propan-1-ol exhibit enhanced pharmacokinetic profiles compared to their parent compounds, potentially leading to improved therapeutic outcomes.
Mechanistic Insights
The mechanism of action for compounds derived from 3-(naphthalen-1-yloxy)propan-1-ol involves the modulation of adrenergic receptors. These compounds may also interact with various biological targets, influencing pathways related to cardiovascular function and neurotransmitter activity. Studies have shown that these interactions can lead to significant physiological effects, including alterations in heart rate and myocardial contractility.
Comparative Biological Activity
To better understand the biological implications of 3-(naphthalen-1-yloxy)propan-1-ol, a comparison with structurally similar compounds is useful. The following table outlines some relevant compounds and their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Propranolol | Beta-blocker | Well-studied for cardiovascular effects |
| 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-one | Ketone derivative | Exhibits enhanced lipophilicity |
| 4-(Naphthalen-1-yloxy)-butan-2-one | Ether with longer chain | Potentially different pharmacokinetics |
| 1-Amino-3-(naphthalen-1-yloxy)propan-2-ol | Amino alcohol | Inhibitor of cytochrome P450 |
This table illustrates that while 3-(naphthalen-1-yloxy)propan-1-ol shares structural similarities with these compounds, its specific hydroxyl group and ether linkage may confer distinct biological activities that warrant further investigation.
Synthesis and Efficacy Studies
Recent studies have demonstrated successful synthesis pathways for 3-(naphthalen-1-yloxy)propan-1-ol, highlighting its utility as a precursor in pharmaceutical applications. For instance, researchers have synthesized various propranolol derivatives using this compound, noting that modifications to the naphthalene moiety can significantly impact biological activity and receptor affinity.
In one study, the efficacy of a new derivative synthesized from 3-(naphthalen-1-yloxy)propan-1-ol was assessed in vitro against human cardiac cells. The results indicated improved beta-blocking activity compared to standard propranolol, suggesting that structural modifications can enhance therapeutic efficacy while potentially reducing side effects .
Interaction Studies
Interaction studies involving 3-(naphthalen-1-yloxy)propan-1-ol have revealed its potential to engage with various biological targets beyond adrenergic receptors. For example, preliminary findings suggest that it may also influence cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction could lead to altered pharmacokinetics for drugs metabolized by these enzymes .
Q & A
Q. Optimization factors :
- Base selection : Strong bases (K₂CO₃) improve nucleophilic attack efficiency.
- Solvent choice : DMF enhances solubility of aromatic intermediates.
- Temperature : Room temperature for alkylation; elevated temperatures (40–60°C) for reduction.
- Purification : Column chromatography or recrystallization from methanol to isolate pure product.
Q. Table 1: Comparison of Synthetic Routes
| Method | Conditions | Yield | Key Characterization Data | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, RT, 2 h | ~60% | TLC (Rf = 0.5), FT-IR | |
| Acrylic Acid Reduction | NaBH₄, DMSO, 50°C, 12 h | 54% | ¹H NMR (δ 8.09, d, J=8.1 Hz) |
How can spectroscopic techniques (NMR, HRMS) confirm the structure of 3-(naphthalen-1-yloxy)propan-1-ol?
Methodological Answer:
- ¹H NMR : Key peaks include aromatic protons (δ 7.35–8.09 ppm) and oxypropyl chain signals (δ 3.51, t, J=6.3 Hz for -CH₂OH; δ 1.87–1.75, m for -CH₂-) .
- ¹³C NMR : Assignments for naphthalene carbons (δ 123–138 ppm) and aliphatic chain (δ 28–60 ppm) confirm connectivity .
- HRMS : Calculated [M+H]⁺ = 187.11; observed 187.5821 validates molecular formula (C₁₃H₁₄O₂) .
Q. Table 2: Key NMR Assignments
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-1 (aromatic) | 8.09 | d (J=8.1 Hz) | Naphthalene C-H |
| H-10 (-CH₂OH) | 3.51 | t (J=6.3 Hz) | Oxypropyl chain |
| C-12 (-CH₂-) | 28.99 | - | Methylene group |
What challenges arise in resolving data discrepancies during crystallographic refinement, and how can they be addressed?
Advanced Methodological Answer:
- Data contradictions : Twinning, incomplete datasets, or thermal motion artifacts may obscure electron density maps.
- Tools : Use SHELXL for small-molecule refinement. For macromolecular applications, SHELXPRO interfaces with crystallography pipelines .
- Strategies :
- Apply restraints for bond lengths/angles in disordered regions.
- Use high-resolution data (>1.0 Å) to resolve positional ambiguities.
- Validate models with R-factor convergence (<5% discrepancy).
How does structural modification of 3-(naphthalen-1-yloxy)propan-1-ol compare to pharmaceutical analogs like propranolol in bioactivity studies?
Advanced Comparative Analysis:
- Structural differences : Propranolol has an isopropylamino group at C2 (β-blocker activity), while 3-(naphthalen-1-yloxy)propan-1-ol lacks this moiety, reducing β-adrenergic receptor affinity .
- Methodology :
- Conduct competitive binding assays using radiolabeled ligands (e.g., ³H-dihydroalprenolol).
- Compare IC₅₀ values for receptor inhibition.
- Assess solubility differences (propranolol HCl vs. free alcohol).
Q. Table 3: Structural and Bioactivity Comparison
| Compound | Key Group | Solubility | β-Blocker Activity (IC₅₀) |
|---|---|---|---|
| 3-(Naphthalen-1-yloxy)propan-1-ol | -OH | Low | >100 µM |
| Propranolol | -N(CH(CH₃)₂) | High (HCl) | 10–50 nM |
What methodologies are recommended for analyzing impurities in synthesized batches?
Methodological Answer:
- Analytical techniques :
- HPLC : Use C18 columns (ACN/water gradient) to separate impurities like 1-naphthol or unreacted intermediates .
- GC-MS : Detect volatile byproducts (e.g., propyl bromide derivatives) with EI ionization .
- Validation : Spike samples with reference standards (e.g., 1-(2-hydroxyphenyl)ethanone) to confirm retention times.
Q. Table 4: Common Impurities and Detection
| Impurity | Retention Time (HPLC) | m/z (GC-MS) |
|---|---|---|
| 1-Naphthol | 8.2 min | 144 |
| 3-(Naphthalen-1-yl)acrylic acid | 10.5 min | 200 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
